molecular formula C13H9N5O3 B5016910 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole

5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole

Cat. No. B5016910
M. Wt: 283.24 g/mol
InChI Key: QZJTYTSDSLYLIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole, also known as NPT, is a novel tetrazole compound that has gained significant attention in the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. This compound has also been shown to inhibit the proliferation of cancer cells, including breast cancer and lung cancer cells. Additionally, this compound has been shown to reduce inflammation in animal models of inflammation.

Advantages and Limitations for Lab Experiments

5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. Additionally, this compound has been shown to exhibit low toxicity in animal models. However, there are also limitations associated with the use of this compound in lab experiments. One limitation is that this compound is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on 5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole. One area of research could focus on elucidating the mechanism of action of this compound. Additionally, further studies could investigate the potential use of this compound as a photosensitizer for photodynamic therapy. Other potential areas of research could include the use of this compound as a molecular probe for the detection of nitric oxide and the development of water-soluble derivatives of this compound for use in experiments.

Synthesis Methods

5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole can be synthesized using various methods, including the reaction of 3-nitrophenol with phenylhydrazine in the presence of sodium nitrite and hydrochloric acid. The reaction mixture is then treated with sodium azide and copper(I) iodide to obtain this compound. Other methods include the reaction of 3-nitrophenol with phenylhydrazine in the presence of sodium nitrite and sodium azide, followed by copper(I) iodide.

Scientific Research Applications

5-(3-nitrophenoxy)-1-phenyl-1H-tetrazole has been extensively studied for its potential applications in various fields of research. It has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. This compound has also been shown to have potential as a photosensitizer for photodynamic therapy. Additionally, this compound has been studied for its potential use as a molecular probe for the detection of nitric oxide.

properties

IUPAC Name

5-(3-nitrophenoxy)-1-phenyltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O3/c19-18(20)11-7-4-8-12(9-11)21-13-14-15-16-17(13)10-5-2-1-3-6-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZJTYTSDSLYLIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)OC3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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